Cas no 35620-71-4 (2-phenoxypyridine-3-carboxylic acid)

2-phenoxypyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Phenoxynicotinic acid
- 2-Phenoxypyridine-3-carboxylic acid
- 2-Phenoxy-3-pyridinecarboxylic acid
- 2-phenoxy-nicotinic acid
- 2-Phenoxy-nicotinsaeure
- 3-Pyridinecarboxylic acid,2-phenoxy
- EINECS 252-647-5
- 3-Carboxy-2-phenoxypyridine
- SY004153
- CCG-234667
- 3-Pyridinecarboxylic acid, 2-phenoxy-
- FT-0613293
- SCHEMBL861902
- AKOS000122900
- J-510237
- HMS543J18
- Cambridge id 5832716
- Acide 2-phenoxy nicotinique [French]
- EN300-18545
- HCB3HEM6WQ
- Acide 2-phenoxy nicotinique
- CS-0188309
- MLS000061804
- NS00029887
- MFCD00014629
- DTXSID10189097
- 35620-71-4
- HMS2348O11
- AS-5171
- Z71177287
- Maybridge1_000744
- CHEMBL1905448
- UNII-HCB3HEM6WQ
- SMR000070279
- Oprea1_256510
- SDCCGMLS-0023287.P002
- AI-204/31693039
- 2-Phenoxynicotinic acid, AldrichCPR
- DB-013191
- DTXCID40111588
- STL196538
- 2-phenoxypyridine-3-carboxylic acid
-
- MDL: MFCD00014629
- インチ: InChI=1S/C12H9NO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h1-8H,(H,14,15)
- InChIKey: CQGAXJGXGLVFGJ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O
- BRN: 172906
計算された属性
- せいみつぶんしりょう: 215.05800
- どういたいしつりょう: 215.058
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 59.4
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.298±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 179-181 ºC
- ふってん: 355.48°C (rough estimate)
- フラッシュポイント: 176.7°C
- 屈折率: 1.5750 (estimate)
- ようかいど: 極微溶性(0.47 g/l)(25ºC)、
- PSA: 59.42000
- LogP: 2.57210
- ようかいせい: 未確定
2-phenoxypyridine-3-carboxylic acid セキュリティ情報
2-phenoxypyridine-3-carboxylic acid 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-phenoxypyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 219185-1g |
2-Phenoxynicotinic acid |
35620-71-4 | 98% | 1g |
£19.00 | 2022-03-01 | |
Enamine | EN300-18545-0.05g |
2-phenoxypyridine-3-carboxylic acid |
35620-71-4 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-18545-0.5g |
2-phenoxypyridine-3-carboxylic acid |
35620-71-4 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
Enamine | EN300-18545-10.0g |
2-phenoxypyridine-3-carboxylic acid |
35620-71-4 | 95.0% | 10.0g |
$69.0 | 2025-03-21 | |
TRC | P318828-500mg |
2-Phenoxynicotinic Acid |
35620-71-4 | 500mg |
$ 80.00 | 2022-06-03 | ||
Chemenu | CM178056-25g |
2-Phenoxynicotinic acid |
35620-71-4 | 98% | 25g |
$109 | 2022-06-11 | |
Fluorochem | 219185-250g |
2-Phenoxynicotinic acid |
35620-71-4 | 98% | 250g |
£673.00 | 2022-03-01 | |
Chemenu | CM178056-100g |
2-Phenoxynicotinic acid |
35620-71-4 | 98% | 100g |
$299 | 2021-08-05 | |
Chemenu | CM178056-100g |
2-Phenoxynicotinic acid |
35620-71-4 | 98% | 100g |
$350 | 2022-06-11 | |
TRC | P318828-50mg |
2-Phenoxynicotinic Acid |
35620-71-4 | 50mg |
$ 50.00 | 2022-06-03 |
2-phenoxypyridine-3-carboxylic acid 関連文献
-
1. 164. Xanthones and thioxanthones. Part III. The synthesis of 9-oxa-1-aza-anthrone (4-azaxanthone)Frederick G. Mann,J. Hedley Turnbull J. Chem. Soc. 1951 761
-
Diana I. S. P. Resende,Fernando Dur?es,Miguel Maia,Emília Sousa,Madalena M. M. Pinto Org. Chem. Front. 2020 7 3027
-
3. 382. Xanthones and thioxanthones. Part IV. The preparation and properties of 9-oxa-1-aza-anthrone and 9-thia-1-aza-anthroneFrederick G. Mann,J. A. Reid J. Chem. Soc. 1952 2057
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2-phenoxypyridine-3-carboxylic acidに関する追加情報
Introduction to 2-phenoxypyridine-3-carboxylic acid (CAS No. 35620-71-4)
2-phenoxypyridine-3-carboxylic acid, identified by the chemical identifier CAS No. 35620-71-4, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic compound belongs to the pyridine family, characterized by a pyridine ring substituted with a phenoxy group at the 2-position and a carboxylic acid functional group at the 3-position. The unique structural features of 2-phenoxypyridine-3-carboxylic acid make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The compound’s molecular structure, consisting of a fused pyridine and phenyl ring system, contributes to its diverse chemical reactivity. This reactivity has been exploited in multiple synthetic pathways, enabling the construction of complex molecular architectures. The presence of both electron-donating and electron-withdrawing groups on the molecule allows for selective functionalization, making it a versatile building block in medicinal chemistry.
In recent years, 2-phenoxypyridine-3-carboxylic acid has garnered attention due to its potential applications in drug discovery. Researchers have been exploring its utility as a scaffold for designing small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in developing compounds that interact with enzymes involved in inflammation and cancer progression. The phenoxy group provides a hydrophobic anchor, while the carboxylic acid moiety allows for further derivatization, enabling the creation of highly specific ligands.
One of the most compelling aspects of 2-phenoxypyridine-3-carboxylic acid is its incorporation into kinase inhibitors. Kinases are critical enzymes in cellular signaling networks, and their dysregulation is often associated with diseases such as cancer. By leveraging the structural features of 2-phenoxypyridine-3-carboxylic acid, scientists have designed molecules that selectively inhibit aberrant kinase activity. These inhibitors have shown promise in preclinical studies, highlighting the compound’s potential as a pharmacophore.
Furthermore, 2-phenoxypyridine-3-carboxylic acid has been investigated for its antimicrobial properties. The combination of the pyridine and phenoxy groups creates a scaffold that can disrupt bacterial cell membranes or interfere with essential metabolic pathways. Preliminary studies have revealed that derivatives of this compound exhibit activity against resistant strains of bacteria, suggesting a novel approach to combating antibiotic-resistant infections.
The synthesis of 2-phenoxypyridine-3-carboxylic acid involves multi-step organic reactions that highlight its synthetic versatility. Common synthetic routes include palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of the pyridine-phenoxy core. Additionally, functional group transformations such as hydrolysis and oxidation play crucial roles in introducing the carboxylic acid moiety and other necessary substituents.
The pharmacological evaluation of 2-phenoxypyridine-3-carboxylic acid derivatives has revealed several interesting findings. For example, certain analogs have demonstrated inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. These findings have prompted further investigation into developing nonsteroidal anti-inflammatory drugs (NSAIDs) based on this scaffold.
Another area of interest is the use of 2-phenoxypyridine-3-carboxylic acid in central nervous system (CNS) drug development. The ability to modulate neurotransmitter systems is crucial for treating neurological disorders such as depression and epilepsy. Researchers have synthesized derivatives that interact with receptors like serotonin and dopamine, offering potential therapeutic benefits.
The computational modeling of 2-phenoxypyridine-3-carboxylic acid has also advanced significantly, aiding in the rational design of novel compounds. Molecular docking studies have helped identify key interactions between the compound and biological targets, providing insights into its mechanism of action. These computational approaches complement experimental efforts, accelerating the drug discovery process.
In conclusion, 2-phenoxypyridine-3-carboxylic acid (CAS No. 35620-71-4) represents a promising candidate for pharmaceutical applications due to its unique structural properties and versatile reactivity. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in medicinal chemistry research. As ongoing studies continue to uncover new applications for this compound, it is likely to remain a cornerstone in drug development efforts aimed at addressing various diseases.
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